

Ethyl 2-isocyanatobenzoate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-isocyanatobenzoate*

Cat. No.: B1585219

[Get Quote](#)

An In-Depth Technical Guide to the Spectral Data of **Ethyl 2-Isocyanatobenzoate**


This document serves as a comprehensive technical guide to the spectral characterization of **ethyl 2-isocyanatobenzoate** (CAS No: 76393-16-3, Molecular Formula: $C_{10}H_9NO_3$, Molecular Weight: 191.18 g/mol).[1] As a key bifunctional intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, its unambiguous identification and quality assessment are paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in first principles and data from analogous structures. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently verify the structure and purity of this reagent.

Molecular Structure and Spectroscopic Overview

Ethyl 2-isocyanatobenzoate possesses three key structural regions that give rise to a unique spectroscopic fingerprint:

- An ethyl ester group (-COOCH₂CH₃).
- An ortho-substituted benzene ring.
- An isocyanate functional group (-N=C=O).

Each analytical technique interrogates these features differently, and a combined analysis provides an unambiguous structural confirmation. The logical workflow for this characterization is a systematic process from sample preparation to final structural elucidation.

[Click to download full resolution via product page](#)

Caption: Logical workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is the most direct method for confirming the presence of the critical isocyanate functional group. The asymmetric stretching vibration of the cumulenic $\text{N}=\text{C}=\text{O}$ system gives

rise to an exceptionally intense and sharp absorption band where few other functional groups absorb, making it a highly diagnostic peak.[2]

Expected IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2270 - 2250	Strong, Sharp	N=C=O Asymmetric Stretch
~ 1735 - 1715	Strong	C=O Ester Stretch
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 3000 - 2850	Medium	Aliphatic C-H Stretch
~ 1600, ~1480	Medium-Weak	Aromatic C=C Ring Stretch
~ 1250	Strong	Ester C-O Stretch

Expert Interpretation

The definitive feature of the IR spectrum is the isocyanate band, expected between 2270-2250 cm⁻¹.[2] Its presence is a primary indicator of the correct compound. The second key feature is the strong carbonyl (C=O) absorption from the ethyl ester group, anticipated around 1726 cm⁻¹, a typical value for an α,β -unsaturated ester like ethyl benzoate.[3] The presence of both these strong bands, coupled with aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below, provides compelling evidence for the proposed structure.[3] The absence of a broad O-H band (3500-3200 cm⁻¹) or N-H bands (3500-3300 cm⁻¹) is crucial to confirm the absence of hydrolysis or amine-related impurities.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

- Sample Application: Place a single drop of neat liquid **ethyl 2-isocyanatobenzoate** directly onto the center of the ATR crystal.
- Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final transmittance or absorbance spectrum. Clean the crystal thoroughly after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework, confirming connectivity and the specific isomeric arrangement (ortho substitution).

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct sets of signals corresponding to the aromatic protons and the two types of protons in the ethyl group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 8.0 - 7.0	Multiplet (m)	4H	Ar-H
~ 4.40	Quartet (q)	2H	-O-CH ₂ -CH ₃
~ 1.40	Triplet (t)	3H	-O-CH ₂ -CH ₃

The ethyl group gives rise to a classic quartet-triplet pattern. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, shifting them downfield to approximately 4.40 ppm, and they are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) appear further upfield around 1.40 ppm, split into a triplet by the two neighboring methylene protons.

The aromatic region (8.0-7.0 ppm) will present a complex multiplet. Due to the ortho-substitution pattern with two electronically different groups (an electron-withdrawing isocyanate

and an electron-withdrawing ester), all four aromatic protons are chemically non-equivalent, leading to a complex splitting pattern rather than simple doublets or triplets. This complexity is a key feature confirming the 1,2-disubstitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display 8 distinct signals, as the two aromatic carbons bonded to the substituents are quaternary and the other carbons are unique.

Chemical Shift (δ) ppm	Assignment
~ 165	Ester C=O
~ 135 - 120	Aromatic CH & Quaternary C
~ 129	Isocyanate -N=C=O
~ 62	-O-CH ₂ -CH ₃
~ 14	-O-CH ₂ -CH ₃

The most downfield signal will be the ester carbonyl carbon at ~165 ppm. A highly characteristic signal for the isocyanate carbon (-N=C=O) is expected in the 120-130 ppm range.^[2] The aromatic carbons will appear between ~135 and 120 ppm. The aliphatic carbons of the ethyl group are found upfield, with the oxygen-linked -CH₂- at ~62 ppm and the terminal -CH₃ at ~14 ppm. Observing the correct number of signals in these distinct regions provides definitive structural validation.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **ethyl 2-isocyanatobenzoate** in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be locked onto the deuterium signal of the CDCl₃ and properly shimmed to ensure a homogeneous magnetic field.

- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typical.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A spectral width of 0-220 ppm is standard. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as ^{13}C has a low natural abundance.

Mass Spectrometry (MS)


Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule upon ionization.

Expected Mass Spectrometry Data (Electron Ionization)

m/z (mass-to-charge ratio)	Interpretation
191	$[\text{M}]^{+}$: Molecular Ion
163	$[\text{M} - \text{CO}]^{+}$ or $[\text{M} - \text{C}_2\text{H}_4]^{+}$
146	$[\text{M} - \text{OCH}_2\text{CH}_3]^{+}$
118	$[\text{M} - \text{CO} - \text{OCH}_2\text{CH}_3]^{+}$
104	$[\text{C}_7\text{H}_4\text{O}]^{+}$
90	$[\text{C}_6\text{H}_4\text{N}]^{+}$

Expert Interpretation

Under electron ionization (EI), the molecular ion peak $[\text{M}]^{+}$ is expected at $\text{m/z} = 191$, confirming the molecular formula $\text{C}_{10}\text{H}_9\text{NO}_3$. The fragmentation is dictated by the functional groups. A primary fragmentation pathway involves the loss of the ethoxy radical ($\bullet\text{OCH}_2\text{CH}_3$, 45 Da) to yield a stable acylium ion at m/z 146. Subsequent loss of carbon monoxide (CO, 28 Da) from this ion would result in a fragment at m/z 118. Another possible fragmentation is the loss of ethene (C_2H_4 , 28 Da) via a McLafferty rearrangement, leading to a radical cation at m/z 163. The fragmentation pattern provides a structural fingerprint that complements the NMR and IR data.

[Click to download full resolution via product page](#)

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution (e.g., 100 $\mu\text{g}/\text{mL}$) of the analyte in a volatile solvent like ethyl acetate or dichloromethane.
- GC Separation: Inject 1 μL of the solution into the GC inlet, typically set to 250 $^{\circ}\text{C}$. Use a standard nonpolar capillary column (e.g., DB-5ms). The oven temperature program can start at 50 $^{\circ}\text{C}$ and ramp at 10-20 $^{\circ}\text{C}/\text{min}$ to 280 $^{\circ}\text{C}$ to ensure elution of the analyte. Helium is used as the carrier gas.
- MS Detection: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically set to 230 $^{\circ}\text{C}$). The molecules are ionized by a 70 eV electron beam (standard EI). The mass analyzer scans a range, for example, from m/z 40 to 400, to detect the molecular ion and resulting fragments.

Conclusion

The structural elucidation of **ethyl 2-isocyanatobenzoate** is achieved through a synergistic application of IR, NMR, and MS. IR spectroscopy provides definitive confirmation of the critical isocyanate and ester functional groups. NMR spectroscopy elucidates the precise carbon-hydrogen framework and confirms the ortho-substitution pattern. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By following the detailed protocols and interpretive logic presented in this guide, researchers and drug development professionals can ensure the identity and purity of this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(乙氧基羰基)苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Ethyl 2-isocyanatobenzoate spectral data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585219#ethyl-2-isocyanatobenzoate-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com